2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate
Overview
Description
2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate typically involves the reaction of 3,3,3-trifluoro-2-diazo-2-propenoic acid with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols .
Scientific Research Applications
2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into various molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate involves its ability to act as a source of trifluoromethyl groups. These groups can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s reactivity is attributed to the presence of the diazonium group, which can undergo various transformations under appropriate conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Diazo-3,3,3-trifluoropropionate: Similar in structure but with a methyl ester group instead of a methoxy group.
Ethyl 2-Diazo-3,3,3-trifluoropropanoate: Contains an ethyl ester group, offering different reactivity and applications.
Uniqueness
2-Diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
methyl 2-diazo-3,3,3-trifluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2/c1-11-3(10)2(9-8)4(5,6)7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPRBPSWJPEAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310333 | |
Record name | 2-diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173558-71-9 | |
Record name | 2-diazonio-3,3,3-trifluoro-1-methoxyprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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